Cas no 19031-43-7 (3-Methylquinoxalin-5-amine)

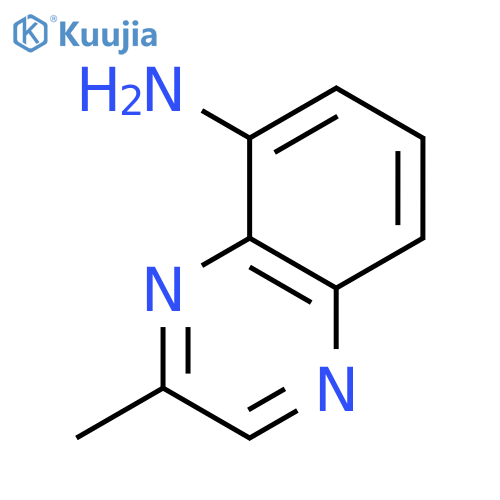

3-Methylquinoxalin-5-amine structure

商品名:3-Methylquinoxalin-5-amine

3-Methylquinoxalin-5-amine 化学的及び物理的性質

名前と識別子

-

- 8-Quinoxalinamine, 2-methyl-

- 3-Methylquinoxalin-5-aMine

- 2-methyl-8-aminoquinoxaline

- 5-Quinoxalinamine, 3-methyl-

- TXZGIJQANGIGSE-UHFFFAOYSA-N

- MFCD20693593

- 3-Methyl-5-quinoxalinamine

- AS-59301

- quinoxaline, 8-amino-2-methyl-

- 19031-43-7

- SCHEMBL3583880

- DTXSID001311246

- DB-212222

- AKOS027252515

- 3-Methylquinoxalin-5-amine

-

- MDL: MFCD20693593

- インチ: 1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3

- InChIKey: TXZGIJQANGIGSE-UHFFFAOYSA-N

- ほほえんだ: N1=C(C([H])([H])[H])C([H])=NC2=C([H])C([H])=C([H])C(=C12)N([H])[H]

計算された属性

- せいみつぶんしりょう: 159.079647300g/mol

- どういたいしつりょう: 159.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 51.8

3-Methylquinoxalin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB445893-250 mg |

3-Methylquinoxalin-5-amine; min. 95% |

19031-43-7 | 250MG |

€940.80 | 2023-07-18 | ||

| Alichem | A449039847-250mg |

3-Methylquinoxalin-5-amine |

19031-43-7 | 95% | 250mg |

$516.60 | 2023-09-02 | |

| Ambeed | A770444-1g |

3-Methylquinoxalin-5-amine |

19031-43-7 | 95% | 1g |

$1400.0 | 2025-02-25 | |

| abcr | AB445893-250mg |

3-Methylquinoxalin-5-amine, min. 95%; . |

19031-43-7 | 250mg |

€940.80 | 2024-08-03 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRA080-250mg |

3-methylquinoxalin-5-amine |

19031-43-7 | 95% | 250mg |

¥3027.0 | 2024-04-23 | |

| A2B Chem LLC | AI43246-100mg |

3-Methylquinoxalin-5-amine |

19031-43-7 | 95% | 100mg |

$312.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D548065-1g |

3-METHYLQUINOXALIN-5-AMINE |

19031-43-7 | 95% | 1g |

$1280 | 2023-09-03 | |

| Ambeed | A770444-250mg |

3-Methylquinoxalin-5-amine |

19031-43-7 | 95% | 250mg |

$519.0 | 2025-02-25 | |

| abcr | AB445893-500 mg |

3-Methylquinoxalin-5-amine; min. 95% |

19031-43-7 | 500MG |

€1,520.00 | 2023-07-18 | ||

| Ambeed | A770444-100mg |

3-Methylquinoxalin-5-amine |

19031-43-7 | 95% | 100mg |

$306.0 | 2025-02-25 |

3-Methylquinoxalin-5-amine 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

19031-43-7 (3-Methylquinoxalin-5-amine) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19031-43-7)3-Methylquinoxalin-5-amine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):275.0/467.0/1260.0